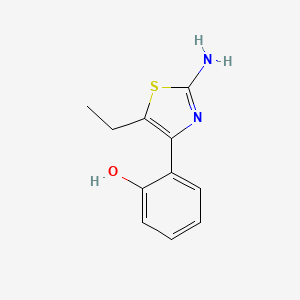![molecular formula C16H26N2O2S B6633018 N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. The drug was first approved by the FDA in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The drug works by inhibiting multiple receptor tyrosine kinases, which are involved in the growth and spread of cancer cells.
作用机制
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in various signaling pathways that promote the growth and spread of cancer cells. By inhibiting these receptors, N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline can prevent the activation of these pathways and thereby inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has been shown to have various biochemical and physiological effects on cancer cells. The drug can inhibit the proliferation and survival of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline can also inhibit the migration and invasion of cancer cells by disrupting the cytoskeleton and inhibiting the expression of various genes that are involved in these processes.
实验室实验的优点和局限性
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has several advantages for lab experiments, including its ability to inhibit multiple receptor tyrosine kinases, its anti-angiogenic properties, and its ability to induce apoptosis in cancer cells. However, the drug also has some limitations, including its toxicity and its potential to cause adverse effects in non-cancerous cells. Therefore, caution should be taken when using N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline in lab experiments.
未来方向
There are several future directions for the research and development of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline. One area of focus is the identification of biomarkers that can predict the response to N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline in cancer patients. Another area of focus is the development of new formulations of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline that can improve its efficacy and reduce its toxicity. Additionally, there is a need for further research to understand the mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline and to identify new targets for the drug.
合成方法
The synthesis of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline involves a multistep process that includes the use of various reagents and solvents. The first step involves the reaction of 2-chloro-N-(2-methoxyethyl)-N-methylacetamide with 3,3-dimethylpiperidine to form N-(2-methoxyethyl)-N-methyl-3,3-dimethylpiperidin-2-amine. This intermediate is then reacted with 2-ethylsulfonylchloride to form the final product, N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline.
科学研究应用
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has been extensively studied for its anti-cancer properties and has shown promising results in various preclinical and clinical studies. The drug has been found to inhibit the growth and spread of cancer cells by targeting multiple receptor tyrosine kinases, which are involved in various signaling pathways. N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has also been shown to have anti-angiogenic properties, which means that it can prevent the formation of new blood vessels that are necessary for the growth and spread of tumors.
属性
IUPAC Name |
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-4-21(19,20)14-9-6-5-8-13(14)18-12-15-16(2,3)10-7-11-17-15/h5-6,8-9,15,17-18H,4,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMVIRXYKHSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC2C(CCCN2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)